

Application Note: Detecting RIPK3 Phosphorylation Inhibition by GSK872 via Western Blot

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Compound of Interest

Compound Name: GSK872

Cat. No.: B607870

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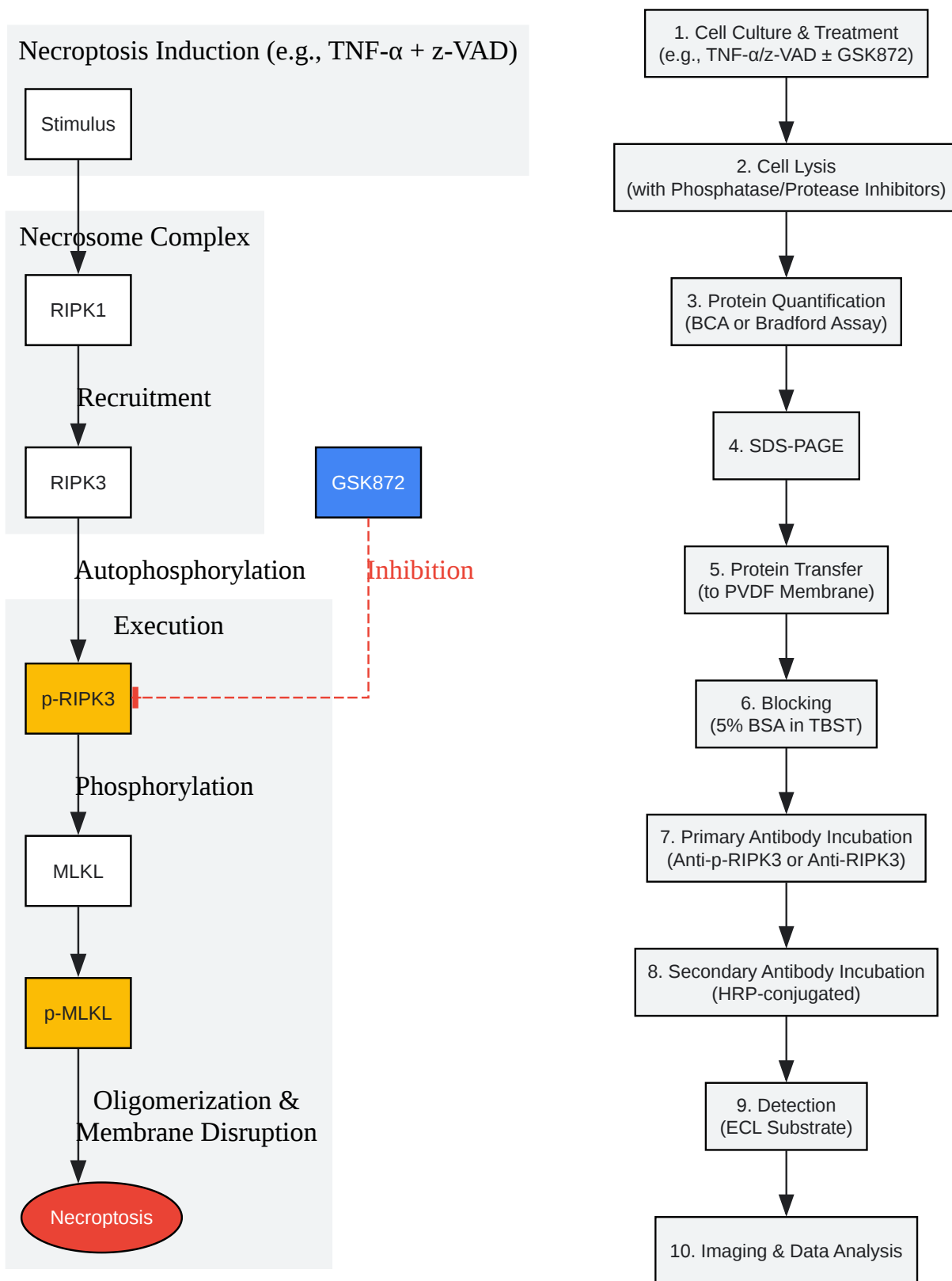
Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway critical in various physiological and pathological processes, including inflammation and host defense.^[1] A key event in this pathway is the activation of Receptor-Interacting Protein Kinase 3 (RIPK3), which involves its autophosphorylation.^{[2][3]} Activated, phosphorylated RIPK3 (p-RIPK3) then phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell death.^{[4][5]}

GSK872 is a potent and highly selective inhibitor of RIPK3 kinase activity, binding to its kinase domain with high affinity ($IC_{50} = 1.3 \text{ nM}$).^{[6][7]} It serves as a crucial tool for studying the role of RIPK3-mediated necroptosis. By inhibiting RIPK3, **GSK872** effectively blocks the phosphorylation of both RIPK3 and MLKL, thereby preventing necroptotic cell death.^{[5][8][9]} This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of RIPK3 phosphorylation in response to **GSK872** treatment in a cell-based assay.

Signaling Pathway and Experimental Overview

The diagram below illustrates the necroptosis signaling cascade, highlighting the role of RIPK3 phosphorylation and the inhibitory action of **GSK872**.



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- To cite this document: BenchChem. [Application Note: Detecting RIPK3 Phosphorylation Inhibition by GSK872 via Western Blot]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607870#western-blot-protocol-for-detecting-ripk3-phosphorylation-after-gsk872]

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